molecular formula C22H24N2O2 B15169480 (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone CAS No. 918480-68-9

(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B15169480
CAS No.: 918480-68-9
M. Wt: 348.4 g/mol
InChI Key: AWHUKUVOSOFQFI-UHFFFAOYSA-N
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Description

(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound known for its unique structure, which combines a benzofuran ring with a piperazine moiety linked by a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine derivative can be prepared by reacting piperazine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzofuran ring with the piperazine derivative using a methanone linker. This can be achieved through a condensation reaction using reagents like acetic anhydride or similar coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran ring and piperazine moiety may contribute to its binding affinity and selectivity. The compound may modulate signaling pathways or enzymatic activities, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzofuran-5-yl)[4-(2-phenylethyl)piperazin-1-yl]methanone: Similar structure with a shorter alkyl chain.

    (1-Benzofuran-5-yl)[4-(4-phenylbutyl)piperazin-1-yl]methanone: Similar structure with a longer alkyl chain.

    (1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]ethanone: Similar structure with an ethanone linker instead of methanone.

Uniqueness

(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone is unique due to its specific combination of the benzofuran ring and piperazine moiety linked by a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918480-68-9

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzofuran-5-yl-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24N2O2/c25-22(20-8-9-21-19(17-20)10-16-26-21)24-14-12-23(13-15-24)11-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-10,16-17H,4,7,11-15H2

InChI Key

AWHUKUVOSOFQFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OC=C4

Origin of Product

United States

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